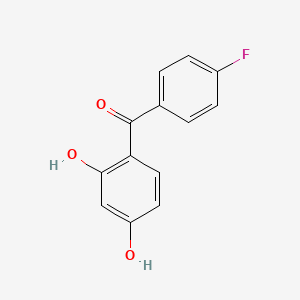

(2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDKBIMAJSFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606800 | |

| Record name | (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84794-97-8 | |

| Record name | (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with 4-fluorobenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethylene dichloride and catalysts like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is studied for its reactivity and potential as a catalyst in organic reactions. The compound can undergo various reactions including oxidation to form quinones, reduction to alcohols, and substitution to create ethers or esters.

Biology

In biological research, (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone is investigated for its potential as a biochemical probe . Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways. Notably, it has been shown to modulate inflammatory responses by reducing IL-6 levels in LPS-stimulated macrophages.

Medicine

The compound has garnered interest in medicinal chemistry due to its potential therapeutic properties. It is being explored for drug development aimed at targeting specific diseases. Studies have indicated that it may enhance the efficacy of conventional antibiotics against resistant strains and induce apoptosis in cancer cells through caspase activation .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound significantly enhanced the effectiveness of antibiotics against resistant bacterial strains.

- Cytotoxicity in Cancer Cells : Research focusing on phenolic compounds revealed that this compound induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways .

- Inflammatory Response Modulation : Another study highlighted its role in reducing inflammatory markers such as IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Hydroxyphenyl)(4-fluorophenyl)methanone | Hydroxyl group at para position | Moderate antimicrobial activity |

| (2-Methoxyphenyl)(4-fluorophenyl)methanone | Methoxy group instead of hydroxyl | Enhanced anticancer properties |

| (2,6-Dihydroxyphenyl)(3-fluorophenyl)methanone | Additional hydroxyl group | Higher anti-inflammatory effects |

This table illustrates how this compound compares with similar compounds regarding structural features and biological activities.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the phenyl rings significantly influence molecular weight, melting point, and electronic properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : Nitro (2k) and chloro (2l) substituents, being strong electron-withdrawing groups, increase melting points compared to electron-donating methoxy (2m) or unsubstituted phenyl (2n). Fluorine, a moderate electron-withdrawing group, likely imparts intermediate properties.

- Molecular Weight : Fluorine substitution results in a lower molecular weight (232.21) compared to chloro (248.66) and nitro (259.21) analogs.

Antiphytopathogenic Activity

Compounds 2k, 2l, 2m, and 2n demonstrated antiphytopathogenic activity, with nitro (2k) and chloro (2l) derivatives showing higher melting points, possibly correlating with enhanced stability and bioactivity .

Anti-Inflammatory and Antioxidant Activity

The trihydroxy analog (2,4-dihydroxyphenyl)(2-hydroxyphenyl)methanone exhibited potent anti-inflammatory activity comparable to indomethacin in rat-paw-edema assays, attributed to hydrogen bonding and radical-scavenging properties . Fluorine’s electronegativity may similarly enhance the target compound’s interactions with biological targets.

Halogen-Specific Effects

Fluorinated aromatic ketones, such as (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, are noted for improved reactivity and electronic modulation in drug design . The 4-fluorophenyl group in the target compound may enhance metabolic resistance and binding affinity in therapeutic applications.

Biological Activity

(2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone, also known by its chemical name and CAS number 84794-97-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2O3, with a molecular weight of approximately 250.22 g/mol. The structure features two aromatic rings: one with hydroxyl groups and another with a fluorine substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of hydroxyl groups can facilitate hydrogen bonding with enzymes or receptors, while the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and binding affinity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies revealed cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and A549 (lung adenocarcinoma), with IC50 values around 20 µM .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production in macrophages .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI investigated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated that this compound significantly enhanced the efficacy of conventional antibiotics against resistant strains .

- Cytotoxicity in Cancer Cells : In a recent study focusing on the cytotoxic effects of various phenolic compounds, this compound was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways .

- Inflammatory Response Modulation : Research on the modulation of inflammatory responses showed that treatment with this compound reduced IL-6 levels in LPS-stimulated macrophages, indicating a potential role in managing inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Hydroxyphenyl)(4-fluorophenyl)methanone | Hydroxyl group at para position | Moderate antimicrobial activity |

| (2-Methoxyphenyl)(4-fluorophenyl)methanone | Methoxy group instead of hydroxyl | Enhanced anticancer properties |

| (2,6-Dihydroxyphenyl)(3-fluorophenyl)methanone | Additional hydroxyl group | Higher anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Dihydroxyphenyl)(4-fluorophenyl)methanone?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For analogous compounds like 4’-(2,4-Difluorophenoxy)acetophenone, pH-controlled reactions (pH 3–6, optimal at 4) with copper sulfate catalysis yield high purity products . Post-reaction purification via steam distillation and benzene extraction ensures removal of byproducts. Reduced-pressure rectification is recommended for final isolation. Adjusting stoichiometry and solvent polarity (e.g., using CS₂ or CCl₄) can optimize yields for methanone derivatives .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9–12 ppm). For (2,4-Dihydroxyphenyl)(4-nitrophenyl)methanone, nitro-group deshielding shifts aromatic protons downfield (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹), O–H (~3200–3500 cm⁻¹), and C–F (~1100–1250 cm⁻¹) are critical for functional group confirmation .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows molecular ion peaks (e.g., m/z 248.66 for the 4-chloro derivative) and fragment patterns correlating with methanone cleavage .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Analogous bis-hydroxyphenyl methanones (e.g., 2,2',4,4'-Tetrahydroxybenzophenone) melt at 198–200°C, suggesting similar thermal stability .

- Solubility : Hydroxyl groups enhance solubility in polar solvents (e.g., DMSO, ethanol), while fluorophenyl moieties reduce aqueous solubility. Partition coefficients (logP) can be estimated via HPLC or computational tools .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, hydroxylation) influence photostability and UV absorption?

- Methodological Answer :

- UV Absorption : Benzophenone derivatives with electron-withdrawing groups (e.g., –F) exhibit redshifted UV spectra due to extended conjugation. For example, 4,4'-Difluorobenzophenone absorbs strongly at 280–320 nm, making it a candidate for UV stabilizers .

- Photostability Testing : Use accelerated UV exposure (e.g., QUV testing) coupled with HPLC to monitor degradation. Hydroxyl groups may reduce photodegradation via radical scavenging .

Q. What analytical challenges arise in distinguishing positional isomers or related derivatives?

- Methodological Answer :

- Chromatographic Separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves isomers (e.g., 2,4-difluoro vs. 3,4-difluoro derivatives). Retention times correlate with hydrophobicity .

- Tandem MS/MS : Fragmentation patterns differentiate isomers. For example, 4-fluorophenyl methanones exhibit distinct cleavage at the fluorinated ring vs. non-fluorinated analogs .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to identify reactive sites. Fukui indices highlight electrophilic susceptibility at hydroxyl-bearing carbons .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior. For example, water molecules form H-bonds with hydroxyl groups, influencing hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.